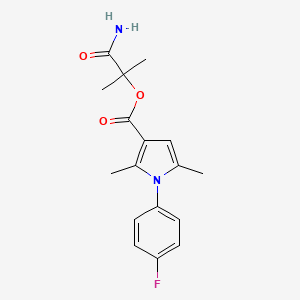
3-Benzylthio-1-dimethylcarbamoyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-67 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration .
Preparation Methods
The synthesis of OSM-S-67 involves several steps. The construction of the thienopyrimidine scaffold is a key part of the process.
Chemical Reactions Analysis
OSM-S-67 undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include halogenated thienopyrimidones and ammonium hydroxide. The major products formed from these reactions are aminothienopyrimidines .
Scientific Research Applications
OSM-S-67 has been primarily studied for its antimalarial properties. It has shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The compound has low mammalian cell toxicity and a low propensity for resistance development
Mechanism of Action
The mechanism of action of OSM-S-67 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite. OSM-S-67 acts as a pro-inhibitor, and its inhibition occurs via enzyme-mediated production of an asparagine-OSM-S-67 adduct. This reaction hijacking mechanism is selective for the parasite enzyme, with human asparaginyl-tRNA synthetase being much less susceptible .
Comparison with Similar Compounds
OSM-S-67 is structurally similar to other aminothienopyrimidine compounds, such as OSM-S-106 and OSM-S-556. OSM-S-67 is unique in its specific activity against Plasmodium falciparum asparaginyl-tRNA synthetase. Other similar compounds include TCMDC-135294 and ML901, which also target aminoacyl-tRNA synthetases but have different specificities and mechanisms of action .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C12H14N4OS |
|---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
3-benzylsulfanyl-N,N-dimethyl-1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C12H14N4OS/c1-15(2)12(17)16-9-13-11(14-16)18-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI Key |
CSNLCDUKFLSTLH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1C=NC(=N1)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


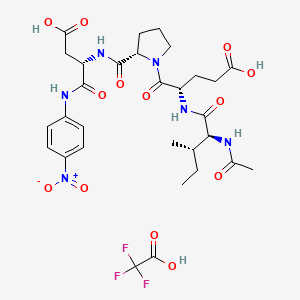
![4-amino-1-[[1-(2-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B10797065.png)
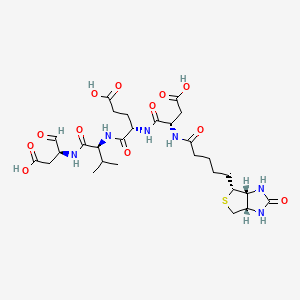
![4-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-4-oxobutanoic acid](/img/structure/B10797080.png)
![5-Azido-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797085.png)
![1-(4-bromophenyl)-N,2,5-trimethyl-N-[2-(methylamino)-2-oxoethyl]pyrrole-3-carboxamide](/img/structure/B10797098.png)
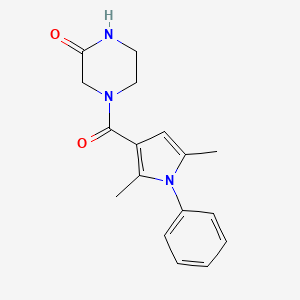

![4-[4-[6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]sulfonylmorpholine](/img/structure/B10797117.png)
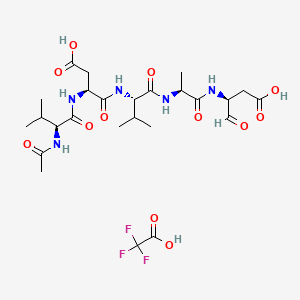
![4-[[(2-Thiophen-3-ylquinazolin-4-yl)amino]methyl]benzenesulfonamide](/img/structure/B10797128.png)


